molecular formula C16H13N3O3S3 B12132849 (E)-2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)acetamide

(E)-2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B12132849
M. Wt: 391.5 g/mol
InChI Key: XZNQMDPBZHOJNQ-XYOKQWHBSA-N
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Description

(E)-2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structure of this compound features a thiazolidinone ring, a thiazole ring, and a methoxybenzylidene moiety, which contribute to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)acetamide typically involves a multi-step process:

    Formation of Thiazolidinone Ring: The initial step involves the condensation of a thiosemicarbazide with an α-haloketone to form the thiazolidinone ring.

    Introduction of Methoxybenzylidene Moiety: The thiazolidinone intermediate is then reacted with 3-methoxybenzaldehyde under basic conditions to introduce the methoxybenzylidene group.

    Acylation: The final step involves the acylation of the thiazolidinone derivative with thiazole-2-yl acetic acid or its derivatives to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics.

Medicine

In medicine, the compound’s anti-inflammatory and anticancer properties are of significant interest. Research has indicated that it can inhibit the growth of cancer cells and reduce inflammation, suggesting potential therapeutic applications.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial growth.

Mechanism of Action

The mechanism of action of (E)-2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)acetamide involves multiple molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts the cell membrane integrity of microbial pathogens, leading to cell lysis and death.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds, like pioglitazone and rosiglitazone, are known for their antidiabetic properties.

    Thiazoles: Compounds such as thiamine (vitamin B1) and sulfathiazole are well-known for their biological activities.

Uniqueness

(E)-2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)acetamide is unique due to its combined thiazolidinone and thiazole structures, which confer a broad spectrum of biological activities. Its methoxybenzylidene moiety further enhances its chemical reactivity and biological efficacy, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H13N3O3S3

Molecular Weight

391.5 g/mol

IUPAC Name

2-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C16H13N3O3S3/c1-22-11-4-2-3-10(7-11)8-12-14(21)19(16(23)25-12)9-13(20)18-15-17-5-6-24-15/h2-8H,9H2,1H3,(H,17,18,20)/b12-8+

InChI Key

XZNQMDPBZHOJNQ-XYOKQWHBSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NC3=NC=CS3

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=NC=CS3

Origin of Product

United States

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